molecular formula C21H17F3N2O4 B12114810 7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

Cat. No.: B12114810
M. Wt: 418.4 g/mol
InChI Key: LHALXNPAORUJLM-UHFFFAOYSA-N
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Description

7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a trifluoromethyl group, and an octahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, catalytic reactions, and continuous flow chemistry can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The furan ring and the octahydroquinoline core may interact with enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine
  • 7-(furan-2-yl)-2-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
  • Fluorinated Furans and Benzofurans

Uniqueness

Compared to similar compounds, 7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound for various applications .

Biological Activity

The compound 7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide represents a novel class of bioactive heterocycles that have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The key structural elements include:

  • Furan Ring : Known for its role in various biological processes.
  • Trifluoromethyl Group : Enhances lipophilicity and biological potency.
  • Octahydroquinoline Framework : Imparts stability and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of quinoline and related compounds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to the target structure have shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for related compounds range from 2.4 to 11.5 µM against MRSA isolates .

Anticancer Potential

The anticancer properties of quinoline derivatives are well-documented. These compounds may inhibit cancer cell proliferation through various mechanisms:

  • Mechanisms of Action : Inhibition of key signaling pathways involved in cell growth and survival.
  • Case Studies : Certain studies have indicated that similar compounds can induce apoptosis in cancer cells by activating caspase pathways .

Antitubercular Activity

Some studies have explored the antitubercular potential of related compounds:

  • Activity Against Mycobacterium tuberculosis : Compounds structurally similar to the target have demonstrated activity comparable to standard treatments like rifampicin . The MIC values reported range from 9.75 to 12.0 µM.

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeMIC (µM)Reference
Compound AAntibacterial (MRSA)2.4 - 11.5
Compound BAntitubercular9.75 - 12.0
Compound CAnticancerVaries

Case Studies

  • Antimicrobial Evaluation :
    • A study evaluated the time-kill dynamics of quinoline derivatives against S. aureus and MRSA at different concentrations (1×MIC, 2×MIC, and 4×MIC). The results indicated a static effect at higher concentrations after specific time intervals .
  • Anticancer Mechanism Investigation :
    • Research into the mechanism of action revealed that certain derivatives could significantly reduce cell viability in cancer models by targeting specific pathways associated with tumor growth .

Properties

Molecular Formula

C21H17F3N2O4

Molecular Weight

418.4 g/mol

IUPAC Name

7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide

InChI

InChI=1S/C21H17F3N2O4/c22-21(23,24)12-3-1-4-13(9-12)25-20(29)14-10-18(28)26-15-7-11(8-16(27)19(14)15)17-5-2-6-30-17/h1-6,9,11,14H,7-8,10H2,(H,25,29)(H,26,28)

InChI Key

LHALXNPAORUJLM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC(=O)CC2C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CO4

Origin of Product

United States

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